molecular formula C11H16ClNO B1525490 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride CAS No. 4917-71-9

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Cat. No. B1525490
CAS RN: 4917-71-9
M. Wt: 213.7 g/mol
InChI Key: SDUNEWPOLPWCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride” is a hydrochloride salt of an organic compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and an amino group (a nitrogen atom with two hydrogen atoms). The presence of these functional groups can influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the cyclopropylamino and phenyl groups to the ethan-1-ol backbone. This could potentially be achieved through nucleophilic substitution or addition reactions, although the exact methods would depend on the available starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amino groups. For example, the amino group might be able to act as a nucleophile in certain reactions, while the phenyl group could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar phenyl group could give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance, is primarily produced through chemical synthesis. Recent advancements in biotechnology offer an alternative, environmentally friendly method for its production. This involves microbial transformation processes, which are gaining attention due to their natural and sustainable approach. The biotechnological production of 2-PE, particularly through the Ehrlich pathway from L-phenylalanine, is a key area of research. Strategies to increase production and the application of in situ product removal techniques are significant topics in this field (Hua & Xu, 2011); (Bosu Kim et al., 2014); (Martínez-Avila et al., 2018).

Microbial Production

The microbial production of 2-PE using the Ehrlich pathway in yeast like Saccharomyces cerevisiae presents an opportunity for sustainable and natural flavor production. This method involves bioconversion of L-phenylalanine and has shown potential for industrial-scale production. The focus on product scale-up and recovery processes is crucial for practical application in industries like perfumery and food (Etschmann et al., 2002).

Vasorelaxant Effects

Research on 1-nitro-2-phenylethane, a related compound, shows vasorelaxant effects, suggesting potential medical applications. This compound induces vasodilation by stimulating the soluble guanylate cyclase-cGMP pathway, which is crucial for cardiovascular health (Brito et al., 2013).

Sustainable Production Methods

The use of agro-industrial wastes for the production of 2-PE via solid-state fermentation is an innovative approach. This method involves using wastes like sugarcane bagasse as substrates, highlighting the potential of sustainable and economical systems in the production of valuable compounds (Martinez et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-(cyclopropylamino)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUNEWPOLPWCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.